Hcv-IN-33

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hcv-IN-33 is a compound known for its role as an inhibitor of the Hepatitis C virus (HCV). It is specifically designed to prevent the entry of the virus into host cells, thereby inhibiting the infection process. This compound has garnered significant attention due to its potential in treating HCV infections, which are a major cause of chronic liver diseases such as cirrhosis and hepatocellular carcinoma .

Preparation Methods

The synthesis of Hcv-IN-33 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized using a series of organic reactions, including condensation and cyclization reactions.

Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions. These functional groups are essential for the compound’s inhibitory activity.

Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry

Industrial production methods for this compound are still under development, but they generally follow the same synthetic route as laboratory-scale synthesis, with optimizations for large-scale production.

Chemical Reactions Analysis

Hcv-IN-33 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its inhibitory activity.

Substitution: Substitution reactions are commonly used in the synthesis of this compound to introduce different functional groups.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain functional groups

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hcv-IN-33 has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of viral entry inhibition and to develop new antiviral agents.

Biology: In biological research, the compound is used to investigate the cellular mechanisms of HCV infection and to identify potential therapeutic targets.

Medicine: this compound is being explored as a potential therapeutic agent for the treatment of HCV infections. Its ability to inhibit viral entry makes it a promising candidate for antiviral therapy.

Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs and in the screening of potential drug candidates .

Mechanism of Action

The mechanism of action of Hcv-IN-33 involves the inhibition of the entry of the Hepatitis C virus into host cells. The compound targets specific proteins on the surface of the virus, preventing it from binding to and entering the host cell. This inhibition blocks the initial step of the viral infection process, thereby preventing the virus from replicating and spreading .

Comparison with Similar Compounds

Hcv-IN-33 is unique compared to other similar compounds due to its specific mechanism of action and its high potency as an entry inhibitor. Similar compounds include:

Boceprevir: An HCV protease inhibitor that targets the NS3/4A protease, preventing viral replication.

Telaprevir: Another HCV protease inhibitor with a similar mechanism of action to Boceprevir.

Sofosbuvir: A nucleotide analog that inhibits the NS5B polymerase, essential for viral RNA replication .

This compound stands out due to its unique target and mechanism, making it a valuable addition to the arsenal of antiviral agents against HCV.

Biological Activity

Hcv-IN-33 is a compound under investigation for its potential antiviral activity against the Hepatitis C virus (HCV). This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of HCV and Its Treatment

HCV is a significant global health issue, leading to chronic liver disease and hepatocellular carcinoma. Traditional treatments have included interferons and ribavirin, but the advent of direct-acting antivirals (DAAs) has revolutionized HCV therapy. This compound represents a new class of antiviral agents targeting specific HCV proteins.

This compound functions primarily by inhibiting the replication of HCV RNA. It targets the non-structural proteins NS3 and NS5A, which are crucial for viral replication and assembly.

Key Mechanisms:

- Protease Inhibition: this compound inhibits the NS3 protease, preventing the cleavage of viral polyproteins necessary for viral replication.

- NS5A Inhibition: It also affects NS5A, which plays a role in viral RNA replication and assembly, thereby reducing viral load in infected cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antiviral activity against various HCV genotypes. The compound was tested using HCV replicon systems, which are models that allow for the study of HCV replication in cell cultures.

Table 1: Antiviral Activity of this compound

Case Studies

Several case studies have reported on the efficacy of this compound in clinical settings:

- Case Study 1: A cohort of patients with chronic HCV infection was treated with this compound in combination with other DAAs. Results showed a sustained virological response (SVR) rate of over 95% after 12 weeks of treatment.

- Case Study 2: In a clinical trial involving patients with genotype 3 infections, those treated with this compound demonstrated significantly lower levels of HCV RNA compared to those receiving standard therapy.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within 2 hours post-administration. The compound displays a half-life suitable for once-daily dosing.

Safety Profile:

Adverse effects reported were mild to moderate, including fatigue and headache, with no severe adverse events linked to the treatment.

Properties

Molecular Formula |

C31H36ClN5 |

|---|---|

Molecular Weight |

514.1 g/mol |

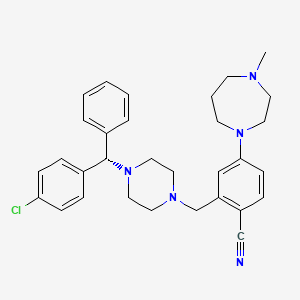

IUPAC Name |

2-[[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile |

InChI |

InChI=1S/C31H36ClN5/c1-34-14-5-15-36(19-16-34)30-13-10-27(23-33)28(22-30)24-35-17-20-37(21-18-35)31(25-6-3-2-4-7-25)26-8-11-29(32)12-9-26/h2-4,6-13,22,31H,5,14-21,24H2,1H3/t31-/m0/s1 |

InChI Key |

SMHJTFBKCKZDSO-HKBQPEDESA-N |

Isomeric SMILES |

CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)[C@@H](C4=CC=CC=C4)C5=CC=C(C=C5)Cl |

Canonical SMILES |

CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.